2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide
Description
2-(4-Fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide backbone and a cyclopropane ring substituted with a hydroxymethyl moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-3-1-10(2-4-11)7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXUHKIDIFHGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl and cyclopropyl intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires advanced equipment and techniques to control the reaction environment and monitor the progress of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic receptors, while the cyclopropyl group can influence the compound’s stability and reactivity. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Cyclopropane vs. Cyclohexyl : The cyclopropane ring in 27i and the target compound may enhance rigidity and metabolic stability compared to the bulkier cyclohexyl group in ’s analog .
- Hydroxymethyl vs. Hydroxyethyl : The hydroxymethyl group in the target compound offers a compact hydrogen-bonding site, whereas the hydroxyethyl group in 27l provides greater conformational flexibility.
Physicochemical and Pharmacokinetic Properties
- Polarity : The lower Rf value of 27l (0.29) compared to 27i (0.44) indicates increased polarity due to the hydroxyethyl group, which may correlate with improved aqueous solubility.
- Thermal Stability : Higher melting points in cyclohexyl derivatives (150–152°C, ) versus cyclopropyl analogs (109–110°C, ) suggest steric bulk enhances crystalline stability.
- Synthetic Accessibility : Yields for cyclopropane-containing compounds (e.g., 52% for 27i ) are moderate, whereas cyclohexyl derivatives achieve higher yields (81% ), likely due to fewer steric constraints.
Biological Activity
2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group and a cyclopropyl moiety, which are significant for its biological interactions. The presence of the hydroxymethyl group enhances its solubility and bioavailability.
Research indicates that this compound exhibits activity against specific molecular targets, particularly in cancer therapy. It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
Key Mechanisms:
- Inhibition of c-KIT : The compound demonstrates inhibitory effects on c-KIT, a receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors (GISTs). Studies have shown that it can effectively reduce the proliferation of c-KIT-dependent cell lines .
- Antitumor Activity : In preclinical models, the compound has exhibited significant antitumor effects, with IC50 values indicating potent activity against GIST cell lines. For instance, one study reported an IC50 value of 0.004 μM against c-KIT wild-type cells .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Bioavailability : When administered orally, it has demonstrated satisfactory bioavailability (F = 36%) and an elimination half-life of approximately 4.11 hours .
- Clearance Rates : Intravenous administration resulted in rapid clearance, suggesting a need for careful dosing strategies in therapeutic applications .
Case Studies
Several studies have evaluated the biological activity and therapeutic potential of this compound:
- Study on GIST Models :
- Mechanistic Insights :
Comparative Biological Activity Table
| Compound | Target | IC50 (μM) | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|---|
| This compound | c-KIT | 0.004 | 36 | 4.11 |
| Other c-KIT Inhibitors | c-KIT | Varies | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
